molecular formula C19H22N2O2 B6120777 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

Cat. No.: B6120777
M. Wt: 310.4 g/mol
InChI Key: CPQAYVVFTXJVCL-UHFFFAOYSA-N
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Description

N-{3-[3-(Dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core linked to a phenyl ring via a propyl chain substituted with a dimethylamino oxo group.

Properties

IUPAC Name

N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-7-4-5-10-17(14)19(23)20-16-9-6-8-15(13-16)11-12-18(22)21(2)3/h4-10,13H,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQAYVVFTXJVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propanoic acid with 3-aminophenyl-2-methylbenzoate under specific conditions to form the desired product. The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Mepronil’s methoxy group enhances lipophilicity, favoring membrane penetration in fungi.
  • Cyprofuram’s chlorophenyl and furan-oxo groups contribute to its fungicidal activity via electrophilic interactions. The target compound’s dimethylamino oxo group could offer alternative binding modes in enzyme inhibition .

Pharmacologically Relevant Benzamides

Benzamide derivatives with dimethylamino or oxo groups exhibit diverse biological activities:

Compound Name (Simplified) Key Structural Features Biological Activity Data (IC50/Ki) Source
4-[4-[3-(Dimethylamino)-3-oxopropyl]-2-methoxyphenyl]-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide Dimethylamino oxo propyl, sulfonyl Bcl-X inhibitor Ki = 38.9 nM
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide Thiophene, cyclopentylamino SARS-CoV-2 PLpro inhibitor
Target Compound Dimethylamino oxo propyl, 2-methyl Inferred: Potential kinase or protease inhibition

Key Observations :

  • The Bcl-X inhibitor’s dimethylamino oxo propyl group (shared with the target compound) likely contributes to binding affinity via polar interactions with the target protein’s active site .
  • The SARS-CoV-2 inhibitor’s thiophene and bulky substituents suggest that steric effects dominate its activity. The target compound’s simpler structure may prioritize solubility over steric specificity .

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